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Compound of Interest

Compound Name: Norfluoxetine hydrochloride

Cat. No.: B1679919

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed selective serotonin
reuptake inhibitor (SSRI), fluoxetine. As fluoxetine is administered as a racemic mixture, its
metabolism results in the formation of two enantiomers of norfluoxetine: (S)-norfluoxetine and
(R)-norfluoxetine. These enantiomers exhibit significant differences in their pharmacological
activity and pharmacokinetic profiles, making their individual characterization crucial for
understanding the overall therapeutic effects and potential side effects of fluoxetine treatment.
This guide provides a comprehensive overview of the chemical structures, quantitative
pharmacological data, and experimental protocols related to the enantiomers of norfluoxetine
hydrochloride.

Chemical Structures

The chemical structures of the (R)- and (S)-enantiomers of norfluoxetine hydrochloride are
presented below. The stereochemistry at the chiral center dictates the spatial arrangement of
the phenyl and phenoxy groups, leading to distinct pharmacological properties.

(S)-Norfluoxetine Hydrochloride

¢ [UPAC Name: (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[1]
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Chemical Formula: C1eH17CIFsNO[1]

Molecular Weight: 331.76 g/mol [1][2]

SMILES: CI.NCC--INVALID-LINK--C1=CC=CC=C1[1]

InChl Key: GMTWWEPBGGXBTO-RSAXXLAASA-N[1]

(R)-Norfluoxetine Hydrochloride

IUPAC Name: (3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3][4]

Chemical Formula: CieH16FsNOJ[3][4]

Molecular Weight: 295.30 g/mol (free base)[4]

SMILES: NCCC--INVALID-LINK--OC2=CC=C(C=C2)C(F)(F)F

INChl Key: WIQRCHMSJFFONW-UHFFFAOYSA-N (free base)

Quantitative Pharmacological Data

The enantiomers of norfluoxetine display marked differences in their potency as serotonin
reuptake inhibitors and their interaction with metabolic enzymes.

Table 1: Serotonin Reuptake Inhibition[5][6][7]
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Enantiomer

Parameter

Value Notes

(S)-Norfluoxetine

pKi

Inhibition of serotonin

7.86[5][6][7] (5-HT) uptake.[5][6]

Ki

14 nM[5][6]

EDso (i.p., rats)

3 mg/kg[5][6]

Ex vivo inhibition of 5-
HT uptake.[5][6]

EDso (s.C., rats)

4.7 mg/kg[5][6]

Ex vivo inhibition of 5-
HT uptake.[5][6]

EDso (oral, rats)

9 mg/kg[5][6]

Ex vivo inhibition of 5-
HT uptake.[5][6]

EDso (i.p., mice)

0.82 mg/kg|[8]

Antagonism of p-
chloroamphetamine-
induced serotonin

depletion.[8]

(R)-Norfluoxetine

pKi

Inhibition of serotonin

6.51[7] (5-HT) uptake.[7]

Ki

~308 nM (22 times
less potent than S-

enantiomer)[5][6]

EDso (i.p., rats)

> 20 mg/kg[5][6][8]

Ex vivo inhibition of 5-
HT uptake.[5][6][8]

EDso (i.p., mice)

8.3 mg/kg[8]

Antagonism of p-
chloroamphetamine-
induced serotonin

depletion.[8]

(S)-norfluoxetine is significantly more potent than (R)-norfluoxetine as a serotonin reuptake

inhibitor, with some studies indicating a 20-fold difference in potency.[9][10][11]
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Table 2: Inhibition of Cytochrome P450 2D6 (CYP2D6)

[12]
Enantiomer Parameter Value (pM)
(S)-Norfluoxetine Ki 0.31+0.04
(R)-Norfluoxetine Ki 1.48 +0.27

Both enantiomers are potent inhibitors of CYP2D6, a key enzyme in drug metabolism.

Metabolic Pathway

Fluoxetine is metabolized in the liver to norfluoxetine primarily by cytochrome P450 enzymes.
This metabolic process is stereoselective.

Fluoxetine Metabolism

N-demethylation

(R,S)-Fluoxetine

(R)-Fluoxetine 3 g

CYP2D6, CYP2C9 CYP2D6

=D

(R)-Norfluoxetine
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Caption: Metabolic pathway of fluoxetine to its norfluoxetine enantiomers.

In vitro studies suggest that CYP2D6 is the primary enzyme responsible for the formation of
(S)-norfluoxetine, while the formation of (R)-norfluoxetine is mediated by both CYP2D6 and
CYP2C9.[12]

Experimental Protocols

Enantioselective Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the simultaneous quantification of fluoxetine and
norfluoxetine enantiomers in plasma samples.

1. Sample Preparation (Protein Precipitation)

e To 200 pL of plasma, add an internal standard solution.
e Add 600 pL of acetonitrile to precipitate proteins.

» Vortex the mixture for 1 minute.

e Centrifuge at 10,000 rpm for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen at 40°C.

» Reconstitute the residue in 100 pL of the mobile phase.
2. Chromatographic Conditions
e Column: Chirobiotic V column or similar chiral stationary phase.

» Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an
agueous buffer (e.g., ammonium acetate or formic acid) in an isocratic or gradient elution.
The exact composition should be optimized for the specific column and analytes.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1679919?utm_src=pdf-body-img
https://www.researchgate.net/publication/7304668_Fluoxetine_Metabolism_and_Pharmacological_Interactions_The_Role_of_Cytochrome_P450
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Flow Rate: Typically 0.2-0.5 mL/min.

o Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure
reproducibility.

3. Mass Spectrometric Detection

« lonization Mode: Electrospray lonization (ESI) in positive ion mode.

o Detection Mode: Multiple Reaction Monitoring (MRM).

e MRM Transitions:
o (S)- and (R)-Fluoxetine: Precursor ion (m/z) -> Product ion (m/z)
o (S)- and (R)-Norfluoxetine: Precursor ion (m/z) -> Product ion (m/z)
o Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

o Specific m/z values will depend on the instrument and should be determined by direct
infusion of standards.

Workflow for Chiral Separation and Analysis

Experimental Workflow

Plasma Sample Protein Precipitation Centrifugation Supernatant Transfer Reconstitution in LC-MS/MS Analysis Data Analysis
P (Acetonitrile) 9 & Evaporation Mobile Phase (Chiral Column) (Quantification)

Click to download full resolution via product page
Caption: Workflow for the analysis of norfluoxetine enantiomers in plasma.

Conclusion

The stereochemistry of norfluoxetine plays a critical role in its pharmacological activity. The (S)-
enantiomer is the more potent inhibitor of serotonin reuptake and is therefore the major
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contributor to the therapeutic effects of fluoxetine's active metabolite. A thorough understanding
of the distinct properties of each enantiomer is essential for the development of more refined
therapeutic strategies and for the accurate interpretation of clinical pharmacokinetic and
pharmacodynamic data. The experimental protocols provided herein offer a foundation for the
reliable and accurate quantification of these important analytes in biological matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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